

Application Notes and Protocols for N-Heptadecane-D36 in Food Contaminant Analysis

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Compound of Interest

Compound Name: *N-Heptadecane-D36*

Cat. No.: *B15141508*

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These application notes provide a detailed framework for the use of **N-Heptadecane-D36** as an internal standard in the quantitative analysis of mineral oil saturated hydrocarbons (MOSH) in food matrices. The protocols focus on the widely accepted methodology of online liquid chromatography-gas chromatography with flame ionization detection (LC-GC-FID).

Introduction

Mineral oil hydrocarbons (MOH), composed of mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH), are potential contaminants in food.[1][2] Their presence can result from migration from food contact materials, use of processing aids, and environmental contamination.[1][3] Due to the complexity of these hydrocarbon mixtures, accurate quantification is challenging. The use of a deuterated internal standard, such as **N-Heptadecane-D36**, is crucial for achieving accurate and reliable results by compensating for analyte losses during sample preparation and injection variability.[4][5] Stable isotope-labeled internal standards are considered ideal as they exhibit similar physicochemical properties to the target analytes.[5]

N-Heptadecane-D36, a deuterated C17 alkane, is a suitable internal standard for the quantification of the MOSH fraction. Its elution time falls within the typical range of MOSH, and its deuteration allows for clear differentiation from non-deuterated hydrocarbons present in the sample.

Experimental Protocols

This section details the methodology for the analysis of MOSH in edible oils and cereals using **N-Heptadecane-D36** as an internal standard.

Protocol 1: Analysis of MOSH in Edible Oils

1. Scope: This protocol describes the quantification of MOSH in edible oils using online HPLC-GC-FID.

2. Reagents and Materials:

- n-Hexane (analytical grade)
- Dichloromethane (analytical grade)
- **N-Heptadecane-D36** solution (e.g., 10 µg/mL in a suitable solvent)
- MOSH/MOAH standard mixtures for system performance checks
- Silica gel for HPLC column
- Anhydrous sodium sulfate

3. Sample Preparation:

- Weigh 1.0 g of the oil sample into a volumetric flask.
- Add a known volume of the **N-Heptadecane-D36** internal standard solution to achieve a final concentration of approximately 1 mg/kg.
- Dilute the sample 1:5 (w/v) with n-hexane.^[6]
- Vortex the sample for 1 minute to ensure homogeneity.

4. Instrumental Analysis (LC-GC-FID):

- LC System:

- Column: Silica gel column.
 - Mobile Phase: Gradient elution starting with 100% n-hexane and increasing the proportion of dichloromethane to elute the MOAH fraction after the MOSH fraction has been transferred to the GC.[1][7]
 - Flow Rate: Adjusted to ensure proper separation and transfer.
 - Injection Volume: 50 µL.[6]
 - GC System:
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
 - Oven Temperature Program: A program that allows for the elution of hydrocarbons up to n-C50 is necessary.[1] A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 350°C).[6]
 - Carrier Gas: Helium at a constant flow.
 - Detector: Flame Ionization Detector (FID).
5. Quantification: The quantification of the total MOSH content is performed by integrating the entire unresolved complex mixture (UCM) signal in the chromatogram, from the elution of n-C10 to n-C50.[1] The concentration is calculated by comparing the total MOSH peak area to the peak area of the **N-Heptadecane-D36** internal standard.

Protocol 2: Analysis of MOSH in Cereals

1. Scope: This protocol outlines the procedure for the analysis of MOSH in dry cereal products.
2. Reagents and Materials:
 - Same as Protocol 1.
 - Ethanol (analytical grade)

- Aluminium oxide (activated)

3. Sample Preparation:

- Homogenize the cereal sample to a fine powder.
- Weigh 1-10 g of the homogenized sample into a flask.^[7]
- Add a known amount of the **N-Heptadecane-D36** internal standard solution.
- Extract the sample with a mixture of n-hexane and ethanol. The sample is typically shaken for several hours or overnight.^{[7][8]}
- Filter the extract to remove solid particles.
- Cleanup (if necessary): To remove naturally occurring n-alkanes which can interfere with the MOSH quantification, a cleanup step using activated aluminium oxide may be required.^[7] The extract is passed through a column filled with activated aluminium oxide, which retains the n-alkanes. The MOSH fraction is then eluted with n-hexane.

4. Instrumental Analysis (LC-GC-FID): The instrumental parameters are the same as described in Protocol 1 for edible oils.

5. Quantification: The quantification is performed as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for MOSH/MOAH analysis in food. While specific data for **N-Heptadecane-D36** is not extensively published, the values are representative of methods using deuterated internal standards.

Table 1: Method Performance for MOSH/MOAH Analysis

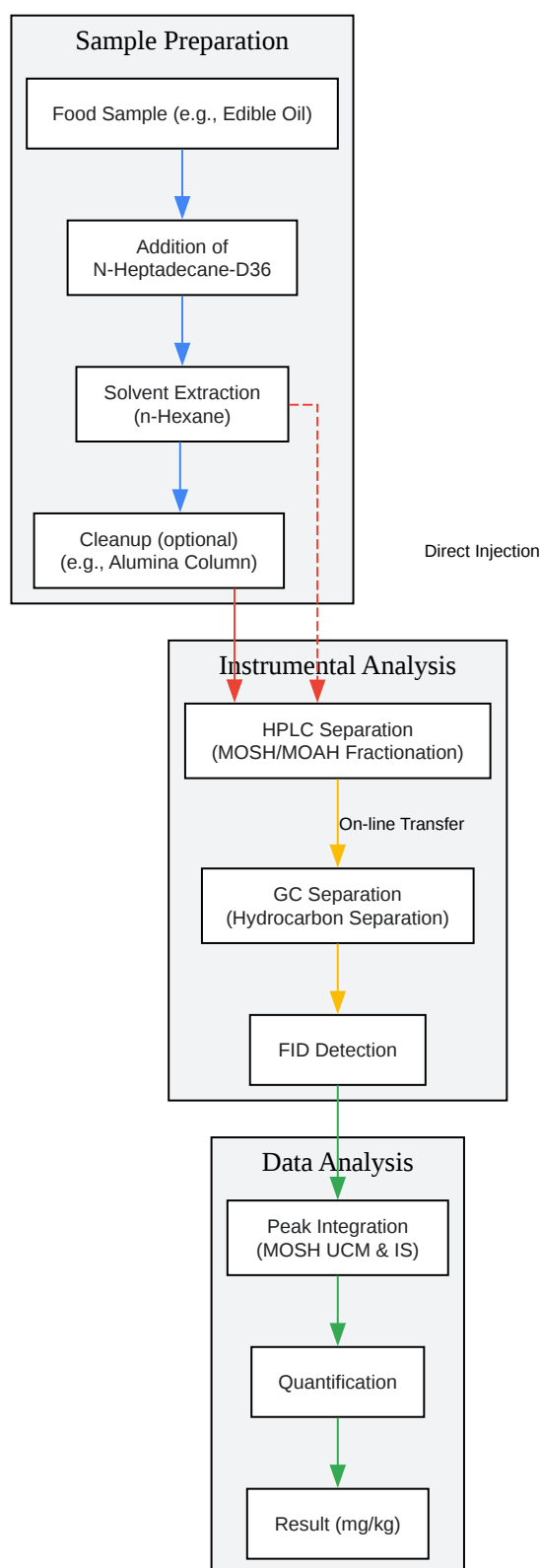
Parameter	Edible Oil	Cereals
Limit of Detection (LOD)	0.07 µg/g (in hexane)[9]	~0.1 mg/kg[4]
Limit of Quantification (LOQ)	1 µg/g (in vegetable oil)[9]	0.5 mg/kg[7]
Recovery	> 95%[9]	> 80%[10]
Linearity (R ²)	> 0.99	> 0.99

Table 2: Internal Standards Used in MOSH/MOAH Analysis

Fraction	Internal Standard	Purpose
MOSH	N-Heptadecane-D36	Quantification
Bicyclohexyl (CyCy)	Quantification[5][8]	Quantification[1][5]
Cholestane (Cho)	Marker for the end of the MOSH fraction[5]	
MOAH	1-Methylnaphthalene (1-MN)	
2-Methylnaphthalene (2-MN)	Quantification[1][5]	Verification of LC elution start[1]
1,3,5-tri-tert-butylbenzene (TBB)	Verification of LC elution start[1]	

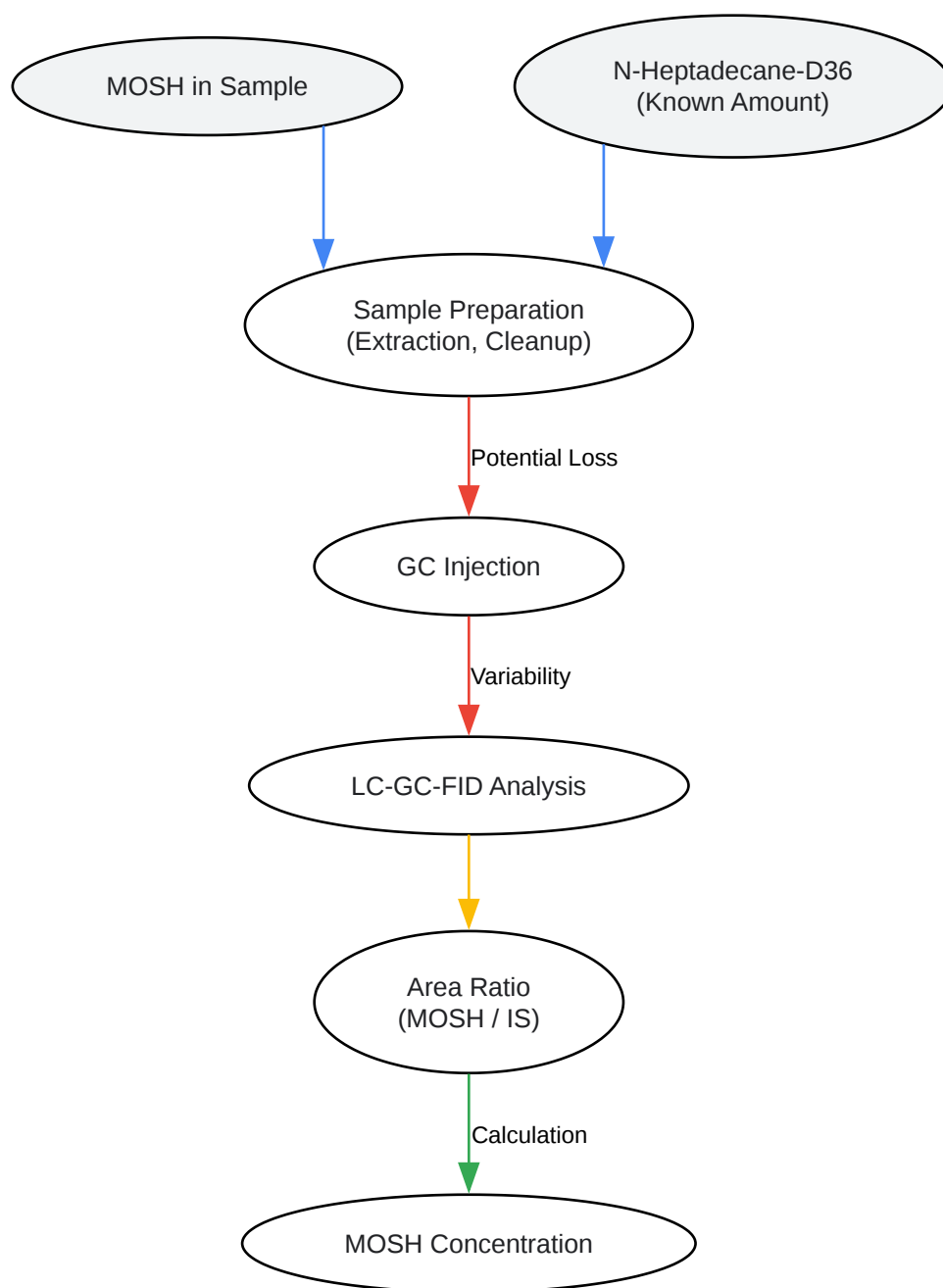
Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.



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Caption: Experimental workflow for MOSH analysis.



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Caption: Logic of internal standard quantification.

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